molecular formula C14H16O3 B1335530 3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde CAS No. 861528-78-1

3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde

Cat. No. B1335530
M. Wt: 232.27 g/mol
InChI Key: RPPBOALIYMJLNA-UHFFFAOYSA-N
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Description

The compound of interest, 3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde, is a chemically modified benzaldehyde derivative. While the provided papers do not directly discuss this compound, they do provide insights into the behavior and synthesis of structurally related compounds. For instance, the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal is a key step in synthesizing 4-alkyl-3,5-dimethoxybenzaldehydes, which are structurally similar to the compound . Additionally, the synthesis of 5-allyl-2-aryl-7-methoxybenzofurans from 2-allyloxy-3-methoxybenzaldehyde indicates the reactivity of allyl groups in such compounds .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as reductive alkylation , electrophilic substitution , and condensation reactions . These methods could potentially be adapted for the synthesis of 3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde. For example, a regioselective reductive alkylation approach could be employed to introduce the allyl group at the appropriate position on the benzaldehyde backbone .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is often characterized using spectroscopic techniques and theoretical calculations, as seen in the study of 4-hexyloxy-3-methoxybenzaldehyde . Similar methods could be applied to determine the structure of 3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde, including NMR, IR, UV-Vis spectroscopy, and density functional theory (DFT) calculations.

Chemical Reactions Analysis

Benzaldehyde derivatives participate in various chemical reactions. For instance, the electro-methoxylation reaction of 3,4-dihydroxybenzaldehyde leads to methoxyquinone formation , and the synthesis of dioxidomolybdenum(VI) complexes involves coordination with a benzaldehyde-derived ligand . These studies suggest that 3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde could also engage in complex formation and other reactions due to the presence of reactive methoxy and allyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be deduced from spectroscopic data and quantum chemical investigations. For example, the study of 4-hexyloxy-3-methoxybenzaldehyde provides insights into its vibrational frequencies, NMR chemical shifts, and HOMO-LUMO analysis . These properties are crucial for understanding the reactivity and stability of the compound. Similarly, the properties of 3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde could be analyzed to predict its behavior in various environments and reactions.

Scientific Research Applications

  • Synthesis of Naturally Occurring Benzofurans : This compound is used in the synthesis of naturally occurring benzofurans, which are significant due to their presence in numerous natural products and potential medicinal applications (Mali & Massey, 1998).

  • Chemosensor for Zinc Detection : A derivative of this compound serves as a 'turn-on' chemosensor for bioactive zinc(II), showing potential applications in biological and environmental monitoring (Patil et al., 2018).

  • Synthesis of Benzo-fused Heterocycles : It is utilized in ruthenium-mediated isomerization and ring-closing metathesis for the synthesis of various benzo-fused heterocycles, which are important in pharmaceutical and material science applications (Otterlo et al., 2003).

  • Palladium(II) Complexes in Cross-Coupling Reactions : This compound is involved in the preparation of palladium complexes used in Suzuki and Sonogashira cross-coupling reactions, which are key reactions in organic synthesis (Deschamps et al., 2007).

  • Anticancer Activity : A study synthesized a derivative of this compound and evaluated its anticancer activity, demonstrating potential applications in cancer research (Sayekti et al., 2021).

  • Organocatalysis in Allylation Reactions : This compound has been studied in the context of organocatalysis, particularly in the allylation of aldehydes, which is important in the synthesis of various organic molecules (Bai et al., 2012).

Safety And Hazards

Like all chemicals, handling “3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde” would require appropriate safety measures. This would likely include wearing protective clothing and working in a well-ventilated area .

Future Directions

The future research directions for this compound would depend on its potential applications. These could include its use as a building block in the synthesis of more complex molecules, or its study for potential biological activity .

properties

IUPAC Name

3-methoxy-4-prop-2-enoxy-5-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-4-6-12-8-11(10-15)9-13(16-3)14(12)17-7-5-2/h4-5,8-10H,1-2,6-7H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPBOALIYMJLNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC=C)CC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406355
Record name 3-ALLYL-4-(ALLYLOXY)-5-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allyl-4-(allyloxy)-5-methoxybenzaldehyde

CAS RN

861528-78-1
Record name 3-ALLYL-4-(ALLYLOXY)-5-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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